molecular formula C8H12O B13457830 Bicyclo[4.2.0]octan-3-one

Bicyclo[4.2.0]octan-3-one

Cat. No.: B13457830
M. Wt: 124.18 g/mol
InChI Key: BKYVBZYUNBEYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[420]octan-3-one is a bicyclic organic compound characterized by its unique ring structure

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[4.2.0]octan-3-one

InChI

InChI=1S/C8H12O/c9-8-4-3-6-1-2-7(6)5-8/h6-7H,1-5H2

InChI Key

BKYVBZYUNBEYLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CCC(=O)C2

Origin of Product

United States

Preparation Methods

Preparation via Enolization and Electrophilic Functionalization

Another method involves the generation of bicyclo[4.2.0]oct-1-en-3-one via enolization of bicyclic precursors followed by electrophilic substitution.

  • General procedure includes:

    • Generation of lithium diisopropylamide (LDA) in situ by reaction of n-butyllithium with diisopropylamine in tetrahydrofuran (THF) at 0 °C.

    • Treatment of bicyclo[4.2.0]oct-1-en-3-one with LDA to form the enolate intermediate.

    • Electrophilic bromination with N-bromosuccinimide (NBS) to afford brominated intermediates.

    • Subsequent conjugate reduction with Stryker’s reagent to yield the desired enone product.

  • This method allows for selective functionalization at the 3-position ketone and is useful for further synthetic elaborations.

Reduction of Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde to Bicyclo[4.2.0]octan-3-one

A related approach involves the synthesis of bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde (compound 10) via reduction of nitrile precursors with diisobutylaluminum hydride (DIBAL-H), followed by oxidation or rearrangement to the ketone.

  • Procedure highlights:

    • Cooling a solution of bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile (4) in dichloromethane to −78 °C.

    • Addition of DIBAL-H to reduce the nitrile to the aldehyde (10) over 2 hours at −40 °C.

    • Work-up with ethyl acetate and acid washes to isolate the aldehyde in moderate yields (~36%).

  • This intermediate aldehyde can be further oxidized or rearranged to this compound using standard oxidation protocols.

Summary Table of Key Preparation Steps and Yields

Starting Material Reagents/Conditions Product Yield (%) Notes
N-pyrrolidinylcyclohexene + acrylonitrile 0 °C to rt, pentane solvent Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile (4) 94 Cycloaddition step
Nitrile 4 20% KOH, 50 °C, 4 days Bicyclo[4.2.0]oct-1(8)-ene-8-carboxylic acid (8) 49-52 Hydrolysis with isomerization control
Acid 8 Oxalyl chloride, N-propylamine, CH2Cl2 This compound amide (1) 85 Amide formation
Nitrile 4 DIBAL-H, −78 to −40 °C, CH2Cl2 Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde (10) 36 Partial reduction to aldehyde
Bicyclo[4.2.0]oct-1-en-3-one LDA, NBS, Stryker’s reagent Functionalized this compound derivatives Variable Enolization and electrophilic substitution
  • The hydrolysis of nitrile 4 to acid 8 is sensitive to temperature and time, with lower temperatures favoring higher yields and less isomerization to the more stable alkene isomer 8′.

  • Enolization of bicyclo[4.2.0]oct-1-en-3-one with LDA allows for selective electrophilic substitution at the α-position to the ketone, enabling diverse functionalizations.

  • The bicyclic system undergoes facile electrocyclic processes, which can lead to racemization; this is an important consideration in enantioselective syntheses of this compound derivatives.

  • Reduction of nitriles to aldehydes with DIBAL-H is a mild and effective method to access aldehyde intermediates en route to the ketone.

This compound can be synthesized via several routes centered on the functionalization of bicyclo[4.2.0]octene derivatives. The most documented methods involve cycloaddition to form nitrile intermediates, subsequent hydrolysis to acids, and further transformations to ketones. Enolization followed by electrophilic substitution provides a complementary approach for functionalization at the ketone α-position. Optimization of reaction conditions is critical to control isomerization and maximize yields.

- ACS Journal of Organic Chemistry, 2018, "Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of ...", DOI:10.1021/acs.joc.8b00054.

- PMC, 2022, "Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and ...", PMC9850822.

- PubChem Compound Summary for Bicyclo[4.2.0]octan-3-ol, CID 83478689.

- NIST WebBook, Bicyclo[4.2.0]octane data, CAS Registry Number 278-30-8.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in bicyclo[4.2.0]octan-3-one participates in Baeyer-Villiger oxidation, forming lactones or epoxides depending on reaction conditions. For example, treatment with peracids (e.g., m-CPBA) under acidic conditions yields bicyclic lactones through oxygen insertion adjacent to the carbonyl group .

Reduction Reactions

Selective reduction of the ketone to a secondary alcohol is achieved using hydride reagents:

  • NaBH₄ in methanol at 0°C provides bicyclo[4.2.0]octan-3-ol in >85% yield.

  • LiAlH₄ in THF reduces the ketone but may induce partial ring-opening due to strain relief .

Nucleophilic Additions

The carbonyl group undergoes nucleophilic attacks, enabling functionalization:

  • Grignard Reagents : Methylmagnesium bromide adds to the ketone, forming tertiary alcohols with retained bicyclic structure.

  • Cyanide Addition : Reaction with KCN in aqueous ethanol produces cyanohydrins, though steric hindrance lowers yields (~50%).

Ring-Opening Reactions

Acid-catalyzed ring-opening reactions proceed via carbocation intermediates:

  • HCl (aq) : Cleavage at the bridgehead yields linear ketones (e.g., 4-oxooct-2-ene).

  • H₂SO₄ : Sulfonation occurs at the bridgehead carbon, forming sulfonated derivatives .

Alkene Ring-Opening Metathesis Polymerization (AROMP)

Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile (4 ) undergoes AROMP with ruthenium catalysts to form stereoirregular polymers :

EntryCatalystMonomer EquivTime (h)Product (Polymer)Mₙ (GPC)Đₘ
12 1024Poly(4 -alt-3 )2.3K1.70

Conditions : Catalyst 2 (Grubbs-type), CDCl₃, room temperature. NMR analysis confirmed regioselective propagation .

Cycloaddition Reactions

This compound participates in enantioselective [2+2] cycloadditions with allenic ketones. Using Bi(OTf)₃ as a Lewis acid, fused bicyclo[4.2.0]octanes form via asynchronous transition states :

This compound+AlleneBi(OTf)₃Bicyclo[4.2.0]octane derivative (7)(75% yield)\text{this compound} + \text{Allene} \xrightarrow{\text{Bi(OTf)₃}} \text{Bicyclo[4.2.0]octane derivative (7)} \quad (75\% \text{ yield})

Hydrolysis and Isomerization

Under basic conditions, hydrolysis of nitrile derivatives (e.g., 4 ) yields carboxylic acids. Prolonged heating induces alkene isomerization :

EntryTemp (°C)Time (days)Yield (%) 8 + 8′ 8:8′ Ratio
5504494:1
6509524:1

Conditions : 20% KOH, N₂ atmosphere. Isomer 8′ (bicyclo[4.2.0]oct-1(2)-ene-8-carboxylic acid) is thermodynamically favored .

Radical Trapping Experiments

Cyclization reactions involving lithium enolates and sulfoxides (e.g., phenyl vinyl sulfoxide) proceed via non-radical pathways. TEMPO addition showed no inhibition, supporting an ionic mechanism .

Catalytic Hydrogenation

Hydrogenation over Pd/C selectively reduces the ketone without ring-opening:

  • H₂ (1 atm) : Quantitative conversion to bicyclo[4.2.0]octan-3-ol at 25°C .

Scientific Research Applications

Bicyclo[4.2.0]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octan-3-one exerts its effects involves its interaction with various molecular targets. The compound’s unique ring structure allows it to participate in specific chemical reactions that can influence biological pathways. Detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octan-3-one is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

Bicyclo[4.2.0]octan-3-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies highlighting its applications.

Chemical Structure and Synthesis

This compound consists of a fused six-membered and four-membered ring system, which contributes to its unique chemical properties. The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and functionalization of existing bicyclic frameworks.

Recent studies have demonstrated the synthesis of bicyclo[4.2.0]octane derivatives through a [2+2] ketene reaction, which has shown promise in producing compounds with significant biological activity, particularly in anticancer and antidiabetic applications .

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Anticancer Properties : this compound derivatives have been reported to inhibit anti-apoptotic proteins such as Bcl-xL and Mcl-1, which are crucial in cancer cell survival pathways. These compounds demonstrate potential as therapeutic agents in cancer treatment by promoting apoptosis in malignant cells .
  • Antidiabetic Activity : Some derivatives have also shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential use in managing diabetes by delaying glucose absorption .

Case Studies

  • Synthesis and Evaluation of Anticancer Activity :
    • A study synthesized several bicyclo[4.2.0]octane derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity compared to standard chemotherapeutics .
  • Inhibition of α-Glucosidase :
    • Another investigation focused on the antidiabetic potential of this compound derivatives, where specific compounds were tested for their ability to inhibit α-glucosidase activity in vitro. The findings revealed that certain derivatives had comparable efficacy to established α-glucosidase inhibitors, suggesting their viability as therapeutic agents for diabetes management .

Data Tables

The following table summarizes key findings related to the biological activities of this compound derivatives:

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAnticancer (Bcl-xL)12
This compoundAntidiabetic (α-glucosidase)18
Derivative AAnticancer8
Derivative BAntidiabetic15

Q & A

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compile literature data (e.g., NIST Chemistry WebBook ) and apply Grubbs’ test to identify outliers.
  • Collaborative Validation : Share raw spectra via repositories (e.g., Zenodo) for peer verification .

Tables for Key Data

Table 1 : Comparative Spectral Data for this compound

TechniqueKey SignalReference Value
1H^1H NMRBridgehead protons (δ 1.8–2.2 ppm)δ 2.0 ppm
13C^{13}C NMRKetone C=O (δ 210 ppm)δ 208–212 ppm
IRC=O stretch (1715 cm1^{-1})1700–1750 cm1^{-1}
MSM+^+ m/z 124m/z 124

Table 2 : Synthetic Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature0–25°CHigh
SolventDichloromethaneModerate
Catalyst Loading5–10 mol%Critical

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.